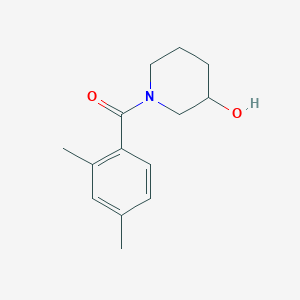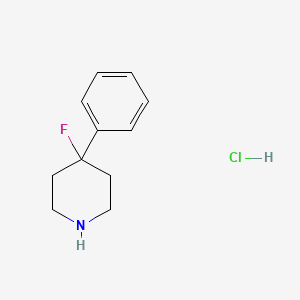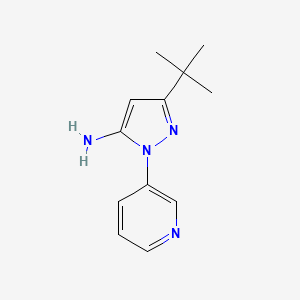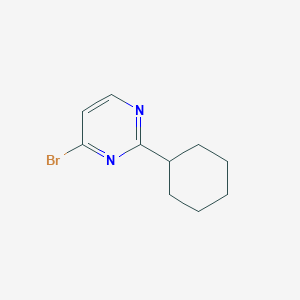![molecular formula C16H19N3O B1463215 N-[4-({[2-(pyridin-3-yl)ethyl]amino}methyl)phenyl]acetamide CAS No. 1178281-50-9](/img/structure/B1463215.png)
N-[4-({[2-(pyridin-3-yl)ethyl]amino}methyl)phenyl]acetamide
Vue d'ensemble
Description
“N-[4-({[2-(pyridin-3-yl)ethyl]amino}methyl)phenyl]acetamide” is a compound that has been studied for its potential applications in various fields . It is structurally diverse and is a familiar structure in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The compound has been synthesized and characterized by FTIR, 1 H-NMR, mass spectral and elemental analysis . The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency .Molecular Structure Analysis
The molecular structure of this compound is complex. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
This compound has been studied for its ability to inhibit in vivo angiogenesis and its DNA cleavage abilities . These novel piperidine analogues efficiently blocked the formation of blood vessels in vivo in CAM model and exhibited differential migration and band intensities in DNA binding/cleavage assays .Applications De Recherche Scientifique
Synthesis of Pyridones and Pyrazolo[2,3-a]pyrimidines
Research by Farag, Dawood, and Elmenoufy (2004) demonstrated a convenient route to synthesize pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines incorporating an antipyrine moiety. This work illustrates the condensation of 4-aminoantipyrine with various substrates, yielding derivatives that further react to produce novel compounds, including pyridones and pyrazolo derivatives, showcasing the versatility of acetamide derivatives in synthesizing complex heterocyclic compounds Farag et al., 2004.
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) explored novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, revealing the effect of hydrogen bonding on self-assembly processes and antioxidant activities. This research underscores the potential of acetamide derivatives in the development of coordination complexes with significant antioxidant properties, highlighting their relevance in medicinal chemistry and material science Chkirate et al., 2019.
DNA Interaction and Docking Studies
Kurt et al. (2020) conducted synthesis, characterization, DNA interaction, and docking studies of novel Schiff base ligands derived from 2,6-diaminopyridine and its complexes. Their findings suggest that these compounds, including acetamide derivatives, exhibit DNA binding activity, suggesting potential applications in the development of therapeutic agents Kurt et al., 2020.
Alternative Products in Chemical Reactions
Research by Krauze et al. (2007) on the one-pot reaction of benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone yielded alternative products, demonstrating the complexity and unpredictability of reactions involving acetamide derivatives. This study contributes to the understanding of reaction mechanisms and the discovery of new chemical entities Krauze et al., 2007.
Learning and Memory Facilitation in Mice
A study by Li Ming-zhu (2012) investigated the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory facilitation in mice, showcasing the potential of acetamide derivatives in developing therapeutic agents for cognitive disorders Li Ming-zhu, 2012.
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that the molecules are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains . This suggests that the compound may interact with its targets through similar hydrogen bonding mechanisms.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a variety of biochemical pathways.
Pharmacokinetics
It is known that similar compounds, such as n-(pyridin-2-yl)amides, were formed in toluene via c–c bond cleavage promoted by i2 and tbhp, and the reaction conditions were mild and metal-free . This suggests that the compound may have similar ADME properties.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound may also have a wide range of molecular and cellular effects.
Action Environment
It is known that similar compounds, such as n-(pyridin-2-yl)amides, were synthesized under different reaction conditions . This suggests that environmental factors may also influence the action, efficacy, and stability of this compound.
Propriétés
IUPAC Name |
N-[4-[(2-pyridin-3-ylethylamino)methyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13(20)19-16-6-4-15(5-7-16)12-18-10-8-14-3-2-9-17-11-14/h2-7,9,11,18H,8,10,12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHTVMCTPDWEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNCCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1463136.png)
![[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B1463137.png)

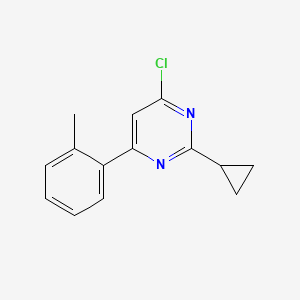
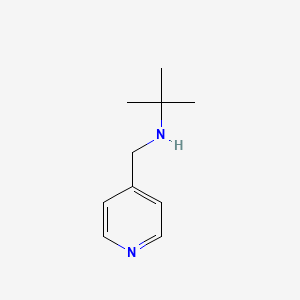

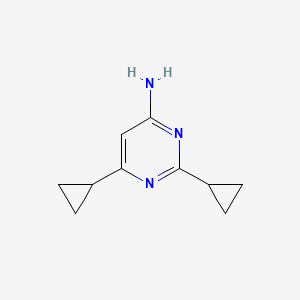
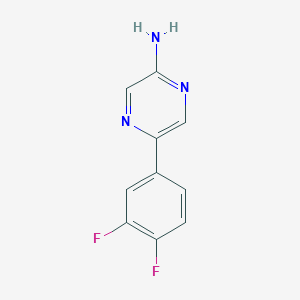
![2-Chloro-5-[(methylsulfonyl)methyl]pyridine](/img/structure/B1463149.png)
